molecular formula C20H24ClN5 B8091020 N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B8091020
M. Wt: 369.9 g/mol
InChI Key: MXIDKFWWKNFJKE-WMLDXEAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest due to its intricate structure and potential applications in various fields. This compound combines a complex piperidine and pyrrolopyrimidine framework, making it a subject of research in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic synthesis. The process often starts with the formation of the piperidine moiety through a series of substitution and cyclization reactions. The pyrrolopyrimidine core is then introduced using nucleophilic aromatic substitution reactions, incorporating the 2-chloro substituent and ensuring the correct positioning of functional groups. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound, if feasible, would likely involve scaling up the laboratory synthesis methods with adjustments for process efficiency and cost-effectiveness. Continuous flow reactors and high-throughput screening methods could be employed to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various chemical reactions, including:

  • Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be employed to adjust the oxidation state of the nitrogen atoms or the aromatic systems.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the chlorine atom or the piperidine nitrogen.

Common Reagents and Conditions:
  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

  • Substitution: Halogenating agents for electrophilic substitutions, and nucleophiles like amines or thiols for nucleophilic substitutions.

Major Products: The reactions can yield various products depending on the reaction conditions:

  • Oxidation: Introduction of hydroxyl or carbonyl groups.

  • Reduction: Amines or reduced aromatic systems.

  • Substitution: Functionalized derivatives with altered substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure provides a versatile scaffold for designing new compounds with potential pharmacological properties.

Biology: Biologically, it could interact with various enzymes or receptors, making it a valuable compound for studying biochemical pathways and molecular interactions.

Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. Its structural features suggest it might act as an inhibitor or modulator of specific biological targets, paving the way for drug discovery.

Industry: Industrially, the compound may find applications in materials science, particularly in the development of new polymers or catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exerts its effects likely involves binding to specific molecular targets, such as enzymes or receptors. Its pyrrolopyrimidine core can interact with nucleotide-binding sites, while the piperidine moiety might fit into hydrophobic pockets, stabilizing the compound-receptor complex and modulating biological activity.

Comparison with Similar Compounds

Similar Compounds:

  • N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Similar structure but with a methyl group instead of chlorine.

  • N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Ethyl substituent instead of methyl on the pyrimidine ring.

Uniqueness: The unique aspect of N-((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is its specific substitution pattern, which can significantly influence its reactivity and interaction with biological targets compared to its analogs. The presence of the chlorine atom and the specific stereochemistry of the piperidine moiety distinguish it from similar compounds, potentially leading to unique pharmacological or industrial properties.

Properties

IUPAC Name

N-[(3S,4S)-1-benzyl-4-methylpiperidin-3-yl]-2-chloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN5/c1-14-9-11-26(12-15-6-4-3-5-7-15)13-17(14)25(2)19-16-8-10-22-18(16)23-20(21)24-19/h3-8,10,14,17H,9,11-13H2,1-2H3,(H,22,23,24)/t14-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIDKFWWKNFJKE-WMLDXEAASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@H]1N(C)C2=NC(=NC3=C2C=CN3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.